Cas no 2137142-23-3 ((1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine)

(1R)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine is a chiral amine derivative featuring a benzofuran core substituted with a chloro group at the 5-position and a branched 3-methylbutylamine moiety at the 2-position. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical research. The chloro-substituted benzofuran scaffold enhances electronic properties, potentially improving binding affinity in bioactive compounds. The isobutyl side chain contributes to lipophilicity, influencing solubility and membrane permeability. This compound is suitable for applications in medicinal chemistry, particularly as an intermediate for developing CNS-targeting agents or enzyme inhibitors. Its well-defined structure allows for consistent reproducibility in research and industrial processes.
(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine structure
2137142-23-3 structure
Product Name:(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine
CAS No:2137142-23-3
MF:C13H16ClNO
MW:237.725242614746
CID:5837451
PubChem ID:165849234
Update Time:2025-06-13

(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-745437
    • (1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine
    • 2137142-23-3
    • Inchi: 1S/C13H16ClNO/c1-8(2)5-11(15)13-7-9-6-10(14)3-4-12(9)16-13/h3-4,6-8,11H,5,15H2,1-2H3/t11-/m1/s1
    • InChI Key: MVZSSGYLPFBJSV-LLVKDONJSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C([C@@H](CC(C)C)N)O2

Computed Properties

  • Exact Mass: 237.0920418g/mol
  • Monoisotopic Mass: 237.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 39.2Ų

(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine Pricemore >>

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Additional information on (1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine

Chemical Profile of (1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine (CAS No. 2137142-23-3)

(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine, identified by its CAS number 2137142-23-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amine derivatives, featuring a chiral center at the carbon atom adjacent to the amine group, which makes it a valuable scaffold for developing enantioselective drugs. The presence of a benzofuran moiety and a chloro substituent enhances its structural complexity, offering diverse possibilities for molecular interactions and biological activity.

The< strong>benzofuran scaffold is a well-known pharmacophore in medicinal chemistry, often found in natural products and bioactive molecules. Its aromatic system combined with heterocyclic nitrogen and oxygen atoms allows for versatile interactions with biological targets, including enzymes and receptors. In particular, the< strong>5-chloro substitution on the benzofuran ring introduces electrophilic characteristics, facilitating further functionalization through nucleophilic aromatic substitution or other electrophilic addition reactions. This feature makes the compound a promising intermediate in synthetic pathways targeting complex drug molecules.

The< strong>3-methylbutan-1-amine side chain provides a flexible aliphatic structure that can influence the overall conformation and solubility of the molecule. The chirality at the (1R) position is particularly significant, as it ensures enantiopurity in pharmaceutical applications. Enantiopure compounds are often preferred in drug development due to their improved pharmacokinetic properties and reduced risk of adverse effects associated with racemic mixtures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. Studies have shown that< strong>(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine exhibits potential binding capabilities with various enzymes and receptors, making it a candidate for further exploration in drug discovery programs. For instance, its structural features suggest compatibility with serine proteases, which are key targets in treating inflammatory diseases and cancer.

In addition to its pharmacological potential, this compound has been explored in synthetic methodologies that highlight its role as a building block for more complex structures. The combination of the benzofuran core with the chiral amine group offers a unique platform for developing novel derivatives through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at various positions, expanding the chemical space available for medicinal chemists.

The< strong>CAS number 2137142-23-3 provides a unique identifier for this compound, ensuring accurate documentation and retrieval in scientific databases. This standardized nomenclature is crucial for researchers involved in academic studies, industrial research, and regulatory submissions. The compound's detailed chemical description, including its molecular formula (C₁₁H₁₃ClNO) and molecular weight (215.68 g/mol), aids in its characterization through spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Current research trends indicate that< strong>(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine could be leveraged in the development of next-generation therapeutics targeting neurological disorders. Preliminary studies have demonstrated its ability to modulate neurotransmitter pathways by interacting with specific receptor subtypes. The benzofuran moiety's ability to penetrate the blood-brain barrier further enhances its potential as a central nervous system (CNS) drug candidate.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and enantiopurity. Key synthetic steps include Friedel-Crafts alkylation to introduce the benzofuran ring followed by nucleophilic substitution to install the chloro group. The final step involves chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer, which is critical for pharmaceutical applications.

The< strong>5-chloro substituent plays a pivotal role in determining the reactivity and selectivity of subsequent transformations. It serves as an effective handle for introducing additional functional groups through palladium-catalyzed coupling reactions or directed ortho-metalation strategies. These methodologies allow for modular construction of complex molecules around this core structure.

In conclusion,< strong>(1R)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine (CAS No. 2137142-23-3) represents a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features—combining a chiral amine group with a benzofuran core substituted at position 5—make it an attractive scaffold for designing novel bioactive molecules targeting various therapeutic areas including oncology, inflammation, and neurology.

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